N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Description
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C16H19FN4O3 and its molecular weight is 334.351. The purity is usually 95%.
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Biological Activity
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉FN₄O₃
- Molecular Weight : 334.35 g/mol
- CAS Number : 942006-26-0
The compound features a triazaspiro structure, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl group is hypothesized to enhance the compound's bioactivity and selectivity.
Antipsychotic Activity
Research indicates that compounds within the triazaspiro[4.5]decan class exhibit antipsychotic properties. A study demonstrated that related compounds could produce significant behavioral effects in animal models, suggesting potential as antipsychotic agents. Notably, the compound's efficacy was evaluated through behavioral tests that predict antipsychotic activity, such as self-stimulation paradigms in rats .
The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Specifically, it is believed to influence dopamine receptors, which are critical in the pathophysiology of schizophrenia and other psychotic disorders. The compound's structural modifications can affect its binding affinity and selectivity for these receptors.
In Vitro Studies
In vitro studies have shown that similar compounds exhibit antibacterial and antifungal activities. For instance, derivatives of triazaspiro compounds have been screened against various pathogens, demonstrating varied levels of efficacy compared to standard antibiotics . The structure-activity relationship (SAR) analysis suggests that modifications in the aryl moiety can significantly impact biological activity.
Case Studies
- Antipsychotic Efficacy : A study involving a series of triazaspiro compounds highlighted their potential in reducing catalepsy while maintaining efficacy in behavioral tests predictive of antipsychotic activity . This separation between effective doses and those causing side effects is crucial for developing safer therapeutic options.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related triazole derivatives indicated significant inhibition against Mycobacterium tuberculosis and other bacterial strains. Compounds were tested for minimum inhibitory concentrations (MIC), with some showing promising results comparable to established antibiotics .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c1-20-14(23)16(19-15(20)24)5-7-21(8-6-16)10-13(22)18-12-4-2-3-11(17)9-12/h2-4,9H,5-8,10H2,1H3,(H,18,22)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRWCKOTLEFKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=CC=C3)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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